2,3-dihydroxy-N,N'-bis(2-hydroxyethyl)butanediamide
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Overview
Description
2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide is an organic compound with the molecular formula C8H16N2O6 This compound is characterized by the presence of two hydroxyl groups and two hydroxyethyl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide typically involves the reaction of 2,3-dihydroxybutanediamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the addition of hydroxyethyl groups to the amide nitrogen atoms. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient heat transfer, resulting in consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: It is investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the formulation of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and hydroxyethyl groups facilitate hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)succinamide: Similar structure but with a succinamide backbone.
N,N’-bis(2-hydroxyphenyl)butanediamide: Contains hydroxyphenyl groups instead of hydroxyethyl groups.
Uniqueness
2,3-dihydroxy-N,N’-bis(2-hydroxyethyl)butanediamide is unique due to its specific combination of hydroxyl and hydroxyethyl groups attached to a butanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H16N2O6 |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
2,3-dihydroxy-N,N'-bis(2-hydroxyethyl)butanediamide |
InChI |
InChI=1S/C8H16N2O6/c11-3-1-9-7(15)5(13)6(14)8(16)10-2-4-12/h5-6,11-14H,1-4H2,(H,9,15)(H,10,16) |
InChI Key |
RQQWYAQGRARVOV-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)C(C(C(=O)NCCO)O)O |
Origin of Product |
United States |
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